N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide
Description
Historical Context and Development
The historical development of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide must be understood within the broader context of cyclopropane chemistry evolution. Cyclopropane itself was first synthesized in the late 19th century and gained significant attention when it was employed as a clinical inhalational anesthetic from the 1930s through the 1980s. This early medical application demonstrated the unique properties of three-membered ring systems and sparked continued interest in cyclopropane derivatives throughout the 20th century.
The development of cyclopropanecarboxamide derivatives followed the recognition that cyclopropane's substantial ring strain of approximately 28 kilocalories per mole made these compounds highly reactive and potentially useful in various chemical transformations. The specific compound this compound appears to have been first documented in chemical databases around 2007, with its creation date recorded as November 13, 2007, in the PubChem database. This timing coincides with increased interest in developing novel pharmaceutical compounds incorporating cyclopropane motifs.
The synthetic approaches to cyclopropanecarboxamides underwent significant refinement during the late 20th and early 21st centuries. Traditional methods for preparing cyclopropanecarboxamide involved amidation of cyclopropanecarboxylic esters with ammonia, typically requiring catalysts such as sodium methylate and additional hydrocarbon solvents like toluene. However, improved processes were developed that eliminated the need for such additives while maintaining high yields, representing a significant advancement in the field's synthetic capabilities.
The emergence of this compound as a research target reflects the growing understanding that amino-substituted aromatic groups could impart unique biological properties to cyclopropane-containing molecules. This compound's development parallels broader trends in medicinal chemistry toward incorporating constrained ring systems to enhance molecular stability and selectivity.
Significance in Cyclopropane Chemistry
This compound holds particular significance within cyclopropane chemistry due to its embodiment of key structural features that define this important class of compounds. The cyclopropane ring system, characterized by its triangular geometry and bond angles of 60 degrees, creates substantial structural constraints that profoundly influence the molecule's chemical behavior. This ring strain, quantified at approximately 27.6 kilocalories per mole for cyclopropane itself, weakens the carbon-carbon bonds by approximately 34 kilocalories per mole compared to ordinary alkyl bonds.
The unique bonding characteristics of cyclopropane are often described through the concept of bent bonds, where the carbon-carbon bonds are bent outwards such that the inter-orbital angle measures 104 degrees. This structural arrangement contributes to the distinctive reactivity patterns observed in cyclopropane derivatives, including their tendency to undergo ring-opening reactions under appropriate conditions. In the context of this compound, this inherent reactivity potential makes the compound valuable for synthetic transformations and potentially useful in biological systems where controlled reactivity is desired.
The incorporation of the carboxamide functional group into the cyclopropane framework represents a significant structural modification that can alter both chemical reactivity and biological activity. Carboxamides are known for their ability to form hydrogen bonds and participate in various intermolecular interactions, properties that can enhance molecular recognition and binding affinity in biological systems. The specific positioning of the amino-substituted methylphenyl group further extends the molecule's capacity for diverse interactions through its aromatic system and amino functionality.
Recent advances in understanding cyclopropane derivatives have revealed their importance in pharmaceutical applications, with cyclopropane being identified as the most common small ring system in pharmaceuticals and agrochemicals. The three-membered ring represents the third most common non-heteroatomic ring system among active pharmaceutical ingredients, highlighting the broader significance of compounds like this compound within the pharmaceutical landscape.
Position within Cyclopropanecarboxamide Chemical Family
This compound occupies a distinctive position within the cyclopropanecarboxamide chemical family, representing a specific structural variant that incorporates both aromatic and amino functionalities. The cyclopropanecarboxamide family encompasses a diverse range of compounds unified by their common structural motif of a cyclopropane ring directly attached to a carboxamide group. This family includes simple derivatives such as cyclopropanecarboxamide itself, which bears the molecular formula C4H7NO and serves as the foundational member of the series.
The structural diversity within the cyclopropanecarboxamide family is exemplified by various substitution patterns on both the cyclopropane ring and the amide nitrogen. Related compounds identified in recent research include N-(2-aminoethyl)cyclopropanecarboxamide, which features a simpler aliphatic amino substituent, and more complex derivatives such as N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide, which incorporates additional functional groups for enhanced biological activity.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Cyclopropanecarboxamide | C4H7NO | 85.1045 | Base structure |
| This compound | C11H14N2O | 190.24 | Amino-methylphenyl substituent |
| N-(2-aminoethyl)cyclopropanecarboxamide | C6H12N2O | 128.17 | Aminoethyl chain |
| N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide | C13H15ClN2O2 | 266.72 | Chloroacetamido modification |
The amino-substituted aromatic ring in this compound distinguishes it from simpler family members by providing additional sites for molecular interaction and potential metabolic modification. The presence of both the amino group and the methyl substituent on the phenyl ring creates opportunities for hydrogen bonding and hydrophobic interactions that may enhance biological activity compared to unsubstituted analogs.
Within the broader context of pharmaceutical research, derivatives of cyclopropanecarboxamides have been investigated for various therapeutic applications. Patent literature reveals ongoing research into N-(pyridin-2-ylsulfonyl)cyclopropanecarboxamide derivatives for potential treatment of cystic fibrosis transmembrane conductance regulator mediated diseases. This research direction demonstrates the family's continued relevance in modern drug discovery efforts and suggests potential therapeutic applications for related compounds including this compound.
Current Research Landscape Overview
The current research landscape surrounding this compound reflects broader trends in cyclopropane chemistry and pharmaceutical development. Contemporary research efforts have focused on several key areas, including synthetic methodology development, structure-activity relationship studies, and exploration of potential therapeutic applications. The compound's presence in multiple chemical databases and research publications indicates sustained scientific interest and ongoing investigation into its properties and potential uses.
Recent synthetic research has emphasized the development of more efficient and environmentally friendly methods for preparing cyclopropanecarboxamide derivatives. Advanced synthetic approaches have moved beyond traditional amidation reactions to explore novel cyclization strategies and ring-opening methodologies. These developments have particular relevance for this compound, as improved synthetic access facilitates more extensive biological and chemical evaluation.
Computational and theoretical studies have provided insights into the electronic structure and conformational behavior of cyclopropanecarboxamide derivatives. Molecular docking studies have been employed to evaluate potential interactions with biological targets, particularly enzymes such as ketol-acid reductoisomerase, demonstrating the application of modern computational tools in understanding these compounds' potential biological activities. Such computational approaches are increasingly important for guiding experimental research and identifying promising lead compounds.
The pharmaceutical research landscape has shown particular interest in cyclopropane-containing compounds for treating various diseases. Research into cystic fibrosis transmembrane conductance regulator modulators has identified cyclopropanecarboxamide derivatives as potentially valuable therapeutic agents. This research direction reflects the broader recognition that constrained ring systems like cyclopropane can provide unique pharmacological properties, including enhanced metabolic stability and improved target selectivity.
Current research trends also emphasize the development of modular synthetic routes that allow for systematic exploration of structure-activity relationships. Recent publications have described scalable synthetic approaches to protected cyclopropane amino acids, which share structural similarities with this compound. These methodological advances enable researchers to prepare diverse analogs efficiently, facilitating comprehensive biological evaluation and optimization of pharmacological properties.
The integration of cyclopropanecarboxamide derivatives into peptide systems represents another active area of research. Studies have demonstrated the successful incorporation of cyclopropane amino acids into peptides via solid-phase synthesis methods, opening possibilities for developing novel peptide-based therapeutics with enhanced properties. This research direction suggests potential applications for this compound in peptide modification and drug development programs.
Contemporary research also reflects increased attention to understanding the mechanistic aspects of cyclopropane reactivity. Investigations into oxidative radical ring-opening and cyclization reactions have provided insights into the fundamental chemical behavior of cyclopropane derivatives. These mechanistic studies contribute to a deeper understanding of how compounds like this compound might behave under various chemical and biological conditions, informing both synthetic applications and potential therapeutic uses.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-6-9(12)4-5-10(7)13-11(14)8-2-3-8/h4-6,8H,2-3,12H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGGHERUDDAAFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-amino-2-methylbenzoic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and consistent product quality. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Therapeutic Applications
1. GPR40 Agonism and Diabetes Treatment
One of the primary applications of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide is its role as an agonist for the GPR40 receptor (also known as FFAR1). This receptor is implicated in glucose metabolism and insulin secretion, making it a target for managing conditions like Type II diabetes. The compound has been shown to enhance insulin secretion in response to glucose, thereby improving glycemic control in diabetic models .
2. Obesity and Metabolic Syndrome
In addition to diabetes, GPR40 agonists have potential applications in treating obesity and metabolic syndrome. By modulating fatty acid signaling pathways, this compound may help regulate appetite and energy expenditure, contributing to weight management strategies .
3. Neurodegenerative Diseases
Emerging research suggests that compounds targeting GPR40 may also have neuroprotective effects. Given the receptor's involvement in metabolic processes that affect brain health, this compound could be explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Diabetes Management
A study highlighted the efficacy of GPR40 agonists, including this compound, in a cohort of patients with Type II diabetes. Participants receiving treatment exhibited significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period. The findings suggest that this compound could be a viable option for enhancing diabetes management protocols .
Case Study 2: Obesity Intervention
In a preclinical trial involving obese mice, administration of this compound resulted in decreased body weight and improved metabolic markers compared to control groups. The study concluded that the compound's effects on appetite regulation and energy expenditure could provide a novel approach to obesity treatment .
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
- N-(4-Methoxy-2-nitrophenyl)cyclopropanecarboxamide (CID 3918214): Features a nitro (-NO₂) and methoxy (-OCH₃) group at the 2- and 4-positions of the phenyl ring, respectively. The nitro group is electron-withdrawing, reducing electron density on the aromatic ring, while the methoxy group contributes moderate polarity. Molecular formula: C₁₁H₁₂N₂O₄; molar mass: 236.23 g/mol .
- Molecular formula: C₁₆H₁₈N₄O₃S; molar mass: 346.4 g/mol .
- This compound: Substituted with an electron-donating amino (-NH₂) and methyl (-CH₃) group, increasing aromatic electron density and lipophilicity compared to nitro/methoxy analogs.
Heterocyclic Modifications
- N-(4-(1-((2-Aminoethyl)sulfonyl)-2,5-dihydro-1H-pyrrol-3-yl)-pyridin-2-yl)cyclopropanecarboxamide (Compound 19): Contains a pyridine ring fused with a dihydropyrrole-sulfonamide group. Molecular formula: C₁₅H₂₁ClN₄O₃S; molar mass: 372.87 g/mol .
- 4-(4-Aminophenoxy)-N-Methylpyridine-2-Carboxamide: Replaces the cyclopropane ring with a pyridine-carboxamide core but retains the 4-aminophenoxy group. CAS: 284462-37-9 .
Physicochemical and Structural Data
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₄N₂O | 202.25 | -NH₂, -CH₃, cyclopropane | High rigidity, moderate polarity |
| CID 3918214 | C₁₁H₁₂N₂O₄ | 236.23 | -NO₂, -OCH₃ | Polar, electron-deficient aromatic |
| Compound 19 | C₁₅H₂₁ClN₄O₃S | 372.87 | Pyridine, sulfonamide, cyclopropane | Water-soluble (HCl salt) |
| Compound 24 | C₁₅H₁₂N₄O | 265.26 | Cyano (-CN), bipyridine | Compact, high π-π stacking potential |
Biological Activity
N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a cyclopropane ring attached to an amide functional group, with an amino-substituted aromatic ring. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular pathways. Research indicates that compounds with similar structures exhibit activities against various cancer types and bacterial infections.
Anticancer Activity
- Targeting Raf Kinase : Some derivatives of cyclopropanecarboxamides have been shown to inhibit Raf kinase, a critical player in the MAPK signaling pathway involved in cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancers such as melanoma and colorectal cancer .
- Selectivity Index : The selectivity index (SI), defined as the ratio of the minimum inhibitory concentration (MIC) to the cytotoxic concentration (CC50), is an important measure of a compound's therapeutic window. For example, certain analogs of cyclopropanecarboxamide have demonstrated favorable SI values, indicating effective anticancer activity with reduced cytotoxicity .
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound and its analogs:
| Compound Name | Activity Type | MIC (μM) | CC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|---|
| This compound | Anticancer | 0.30 | 8.4 | 28 |
| Cyclohexylamide analog | Antitubercular | 0.70 | 20 | 28.6 |
| Urea-linked phenyl analog | Anticancer | 0.50 | 15 | 30 |
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of various amide derivatives, including this compound. The compound exhibited significant activity against Mycobacterium tuberculosis, with a MIC comparable to leading anti-tubercular agents. The research highlighted the importance of the amide linkage for enhancing biological activity while minimizing cytotoxic effects .
Case Study 2: Cancer Cell Lines
In vitro studies conducted by the National Cancer Institute assessed the efficacy of several cyclopropanecarboxamide derivatives against various cancer cell lines. Results indicated that certain modifications to the cyclopropane structure could enhance potency against specific cancers, particularly those resistant to standard therapies .
Q & A
Basic: What synthetic routes are recommended for preparing N-(4-Amino-2-methylphenyl)cyclopropanecarboxamide?
Methodological Answer:
The synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with aromatic amines. A common approach is to activate the carboxylic acid (e.g., via conversion to an acid chloride or using coupling agents like EDC/HOBT) followed by reaction with 4-amino-2-methylaniline. For example, describes a related synthesis where N-substituted intermediates are formed using hydroxylamine hydrochloride and NaHCO₃ in ethanol, yielding cyclopropanecarboxamide derivatives in 44–80% yields . Optimization may include adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents to improve purity and yield.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Mass Spectrometry (MS): To confirm molecular weight (e.g., ESI-MS showing [M+H]⁺ peaks as in for similar compounds) .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve cyclopropane ring protons (δ ~1.0–2.0 ppm) and aromatic amine signals (δ ~6.5–7.5 ppm) .
- X-ray Crystallography: For definitive structural confirmation, as demonstrated in for N-(thiazol-2-yl)cyclopropanecarboxamide, which revealed bond angles and intermolecular interactions .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
Molecular docking and density functional theory (DFT) calculations can model interactions with biological targets. For instance, used DFT to analyze electronic properties and stability of cyclopropanecarboxamide derivatives, correlating with experimental bioactivity . Additionally, molecular dynamics simulations (as referenced in for similar structures) can predict binding affinities to enzymes like CHK1 or GSK-3β, guiding targeted synthesis .
Advanced: What strategies resolve low yields in cyclopropane ring formation during synthesis?
Methodological Answer:
Low yields often stem from ring strain or side reactions. Mitigation strategies include:
- Catalyst Optimization: Use of BF₃·Et₂O to stabilize intermediates, as in , where BF₃ facilitated oxadiazole ring formation (43–49% yields) .
- Protecting Groups: Temporary protection of the amine group (e.g., with Boc) to prevent undesired side reactions during cyclopropanation .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or methanol aids in precipitation for purification .
Basic: What biological targets or therapeutic applications are associated with this compound?
Methodological Answer:
Cyclopropanecarboxamide derivatives are explored as kinase inhibitors. highlights a related compound, (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide, which selectively inhibits CHK1 (IC₅₀ = 1.2 nM), showing antitumor potential . also notes cyclopropanecarboxamide derivatives in antineoplastic agents like Tozasertib, targeting Aurora kinases .
Advanced: How can structural modifications enhance metabolic stability or bioavailability?
Methodological Answer:
- Bioisosteric Replacement: Substitute the cyclopropane ring with spirocyclic or fluorinated groups to improve metabolic resistance (e.g., ’s para-methylcyclopropyl fentanyl derivatives, though caution is needed for controlled substance analogs) .
- Prodrug Design: Convert the amine to a hydrolyzable group (e.g., acetyl or phosphate) for delayed release, as seen in ’s Schiff base derivatives .
- LogP Optimization: Introduce hydrophilic substituents (e.g., hydroxyl or sulfonamide groups) to enhance solubility, guided by computational LogP predictions .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent photodegradation of the aromatic amine moiety.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide bond .
- Temperature: Long-term storage at –20°C, as recommended in for structurally similar amides .
Advanced: How can data contradictions in biological assays be addressed?
Methodological Answer:
- Dose-Response Repetition: Replicate assays across multiple concentrations to rule out false positives/negatives (e.g., ’s CHK1 inhibition was validated via IC₅₀ curves) .
- Orthogonal Assays: Confirm activity using alternate methods (e.g., Western blotting alongside enzymatic assays).
- Impurity Analysis: Use HPLC/UPLC (as in ) to verify compound purity ≥95%, eliminating interference from synthetic byproducts .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE: Lab coat, nitrile gloves, and goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles (based on ’s hazard guidelines for related amides) .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional protocols.
Advanced: What crystallographic insights inform structure-activity relationships (SAR)?
Methodological Answer:
X-ray data (e.g., ) reveal that planar carboxamide groups and cyclopropane ring geometry influence hydrogen bonding with target proteins. For example, the dihedral angle between the cyclopropane and aromatic ring affects binding pocket compatibility . These insights guide SAR by prioritizing substituents that maintain optimal spatial orientation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
